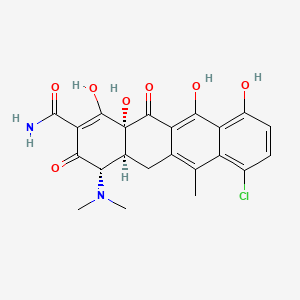![molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8](/img/new.no-structure.jpg)
(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of two N-oxide groups, which significantly alter its chemical properties compared to nicotine. The compound is often used in scientific research due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods: Industrial production of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The compound can be reduced back to nicotine or partially reduced to form mono-N-oxide derivatives.
Substitution: The N-oxide groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives of nicotine.
Reduction: Nicotine and mono-N-oxide derivatives.
Substitution: Various substituted nicotine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide groups.
Biology: Investigated for its potential biological activities, including interactions with nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic effects and as a tool to understand nicotine metabolism.
Industry: Utilized in the development of novel nicotine-based compounds with altered properties.
Mecanismo De Acción
The mechanism of action of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The presence of N-oxide groups may alter its binding affinity and efficacy compared to nicotine. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.
Comparación Con Compuestos Similares
Nicotine: The parent compound, with no N-oxide groups.
Nicotine 1’-N-Oxide: A mono-N-oxide derivative of nicotine.
Nicotine 2’-N-Oxide: Another mono-N-oxide derivative.
Uniqueness: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to the presence of two N-oxide groups, which significantly alter its chemical and biological properties compared to nicotine and its mono-N-oxide derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
129547-84-8 |
|---|---|
Fórmula molecular |
C₁₀H₁₄N₂O₂ |
Peso molecular |
194.23 |
Sinónimos |
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide; 3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


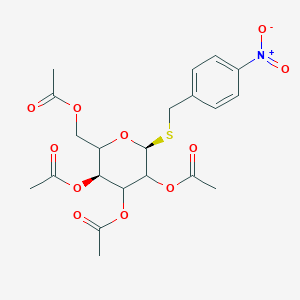

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
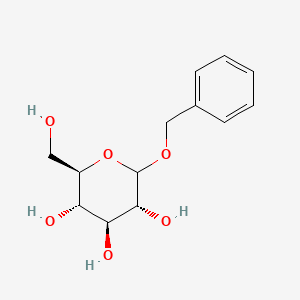
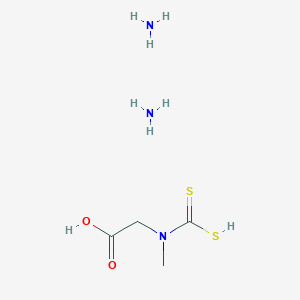
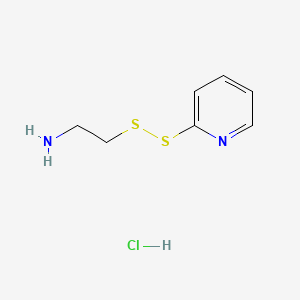
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)


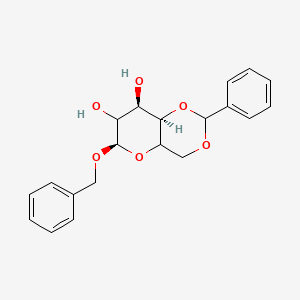
![(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B1140019.png)
